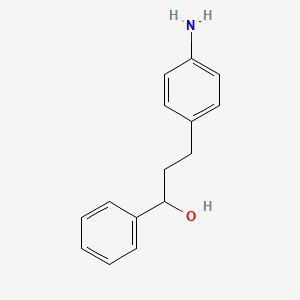

3-(4-Aminophenyl)-1-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGFAPZFIPZNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Aminophenyl)-1-phenylpropan-1-ol CAS 196812-87-0 properties

3-(4-Aminophenyl)-1-phenylpropan-1-ol: A Versatile Diphenylpropane Scaffold

Abstract this compound (CAS 196812-87-0) is a bifunctional 1,3-diphenylpropane scaffold featuring a secondary alcohol and a primary aromatic amine. This structural duality makes it a critical intermediate in the synthesis of "privileged structures" for medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators. This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.

Physicochemical Profile

The compound is characterized by a lipophilic diphenylpropane backbone balanced by polar hydrogen-bond donor/acceptor groups (hydroxyl and amine).

| Property | Value / Description | Source/Note |

| CAS Number | 196812-87-0 | Verified Identity |

| IUPAC Name | This compound | Systematic |

| Molecular Formula | C₁₅H₁₇NO | |

| Molecular Weight | 227.30 g/mol | |

| SMILES | OC(C1=CC=CC=C1)CCC2=CC=C(N)C=C2 | [BLDpharm] |

| Appearance | Off-white to pale yellow solid | Analogous amines |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Low water solubility | Lipophilic core |

| LogP (Predicted) | ~2.7 ± 0.4 | ChemAxon/PubChem |

| pKa (Amine) | ~4.0 - 5.0 (Aniline-like) | Predicted |

| pKa (Alcohol) | ~14.5 | Secondary alcohol |

| Chirality | 1 Chiral Center (C1).[1][2][3][4][5] CAS refers to racemate. | Structure analysis |

Synthetic Methodology

The most robust route to CAS 196812-87-0 involves the construction of the 1,3-diphenyl skeleton via Claisen-Schmidt condensation followed by a "global reduction" strategy. This approach is preferred for its atom economy and scalability.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

-

Reaction: Acetophenone + 4-Nitrobenzaldehyde → 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

-

Protocol:

-

Dissolve 4-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

Add aqueous NaOH (10%, 0.5 eq) dropwise at 0–5°C.

-

Stir at room temperature for 4–6 hours. The product precipitates as a yellow solid.

-

Filter, wash with cold ethanol/water, and recrystallize from ethanol.

-

Step 2: Global Catalytic Hydrogenation

-

Reaction: Reduction of the alkene (C=C), ketone (C=O), and nitro (NO₂) groups in a single workflow.

-

Catalyst: 10% Pd/C or Raney Nickel.

-

Protocol:

-

Dissolve the nitro-chalcone (Step 1 product) in MeOH or EtOAc.

-

Add 10 mol% Pd/C catalyst under inert atmosphere (N₂).

-

Pressurize with H₂ gas (30–50 psi) in a Parr shaker or autoclave.

-

Stir at RT for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the chalcone and intermediate ketone.

-

Filter through Celite to remove catalyst.

-

Concentrate the filtrate to yield the crude amino-alcohol. Purify via silica gel chromatography (DCM/MeOH gradient).

-

Visual Synthesis Workflow

Figure 1: Two-step synthetic pathway utilizing a convergent aldol condensation followed by catalytic hydrogenation.

Applications in Drug Discovery

This compound serves as a versatile "linker scaffold" connecting two aromatic domains. Its specific utility lies in the orthogonal reactivity of the amine and alcohol groups.

A. Kinase Inhibitor Scaffolds

The 1,3-diphenylpropane motif mimics the hydrophobic pocket interactions seen in Type II kinase inhibitors. The primary amine allows for the attachment of "hinge-binding" heterocycles (e.g., pyrimidines, quinazolines), while the hydroxyl group can interact with the solvent front or be oxidized to a ketone for hydrogen bonding.

B. GPCR Ligand Design

Structurally similar to Fingolimod (FTY720) intermediates, this scaffold is relevant for S1P receptor modulators. The flexibility of the propyl chain allows the two phenyl rings to adopt conformations suitable for pi-stacking within the receptor transmembrane bundle.

C. Divergent Functionalization Strategy

Researchers use this molecule to generate libraries of bioactive compounds:

-

Amine Functionalization: Amide coupling (R-COOH), Sulfonylation (R-SO₂Cl), or Reductive Amination.

-

Alcohol Functionalization: Oxidation to ketone (Swern), conversion to Halide (SOCl₂), or Etherification.

Functionalization Logic Map

Figure 2: Divergent synthesis capabilities allowing independent modification of the amine and alcohol termini.

Analytical Characterization & Safety

Key Analytical Signals

-

¹H NMR (DMSO-d₆):

-

δ ~4.5 ppm (t, 1H): Methine proton at C1 (CH-OH).

-

δ ~5.0 ppm (s, 2H): Broad singlet for NH₂ (exchangeable).

-

δ ~6.5 & 6.9 ppm (d, 4H): AA'BB' system of the 4-aminophenyl ring.

-

δ ~7.2-7.4 ppm (m, 5H): Monosubstituted phenyl ring.

-

-

Mass Spectrometry: ESI+ [M+H]⁺ = 228.14.

Safety & Handling

-

Hazards: Irritant (Skin/Eye).[6] Potential allergen due to the aniline moiety.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine (browning).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

BLDpharm. (2025). This compound Product Analysis. Retrieved from

-

ChemicalBook. (2024).[7] Synthesis of Aminophenyl-propanol Derivatives. Retrieved from [8]

-

PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

-

PrepChem. (2024).[7] General Synthesis of 1,3-Diphenylpropanols via Mannich and Grignard Routes. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Imidazolidinone, 1-(2-aminoethyl)-, N,N-bis(2-hydroxy-3-(2-propen-1-yloxy)propyl) and N-(2-hydroxy-3-(2-propen-1-yloxy)propyl) derivs. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. basjsci.edu.iq [basjsci.edu.iq]

- 4. chemscene.com [chemscene.com]

- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. docta.ucm.es [docta.ucm.es]

- 8. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

Bis-Aryl Propanol Scaffolds: Synthetic Architectures and Medicinal Utility

The Bis-Aryl Propanol scaffold represents a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design of antihistamines, anticholinergics, and monoamine transporter inhibitors. Its versatility stems from the three-carbon (propanol) linker, which provides the optimal spatial separation between two aromatic domains to facilitate pi-stacking or hydrophobic interactions within G-protein coupled receptors (GPCRs) and transporter proteins.

This technical guide dissects the structural classes, synthetic architectures, and medicinal utility of bis-aryl propanol scaffolds.

Executive Summary

The bis-aryl propanol motif (

Structural Classification & Pharmacophore Mapping

To rationally design drugs using this scaffold, one must distinguish between the three primary connectivity patterns. Each occupies a distinct region of chemical space and targets different biological systems.

Class A: 1,1-Diarylpropan-1-ols (The Anticholinergic Core)

-

Structure: Two aryl rings attached to the carbon bearing the hydroxyl group (

). -

Pharmacology: High affinity for muscarinic receptors. The bulky "double-ring" head mimics the acetylcholine quaternary ammonium spatial volume when coupled with a tertiary amine at

. -

Key Drugs: Pridinol (Muscle relaxant), Biperiden (Parkinson’s; 1-aryl-1-heteroaryl variant).

Class B: 3,3-Diarylpropan-1-ols (The Fesoterodine Scaffold)

-

Structure: Two aryl rings at the terminal carbon (

), opposite the hydroxyl group ( -

Pharmacology: Often serves as a lipophilic anchor. When converted to amines or esters, these are potent antimuscarinics.

-

Key Drugs: Fesoterodine (Prodrug), Tolterodine (derived amine).

Class C: 1,3-Diarylpropan-1-ols (The Transporter Scaffold)

-

Structure: One aryl ring at

and one at -

Pharmacology: This linear arrangement mimics the extended conformation of biogenic amines. It is the precursor scaffold for SSRIs/SNRIs.

-

Key Drugs: Dapoxetine (SSRI), Fluoxetine (via etherification).

Visualization: The Bis-Aryl Propanol Pharmacophore Space

Figure 1: Classification of bis-aryl propanol scaffolds based on aryl ring topology and their primary therapeutic targets.

Synthetic Architectures & Protocols

The synthesis of these scaffolds often requires high enantioselectivity, as the hydroxyl-bearing carbon is frequently a stereocenter (especially in Class C).

Protocol 1: Asymmetric Synthesis of 1,3-Diarylpropan-1-ols (Class C)

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to reduce chalcones or 1,3-diarylpropanones, establishing the chiral center at

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (e.g., Ru-TsDPEN), where the hydride is transferred to the ketone face-selectively.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize the 1,3-diarylpropanone via Claisen-Schmidt condensation of acetophenone and benzaldehyde, followed by Pd/C hydrogenation of the alkene.

-

Catalyst Loading: In a glovebox, charge a reaction vessel with the ketone (1.0 equiv) and RuCl (0.5 mol%).

-

Hydrogen Source: Add a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor solvent.

-

Reaction: Stir at 28°C for 14 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated NaHCO3. Extract with CH2Cl2.

-

Purification: Flash chromatography on silica gel.

-

Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: Construction of the 3,3-Diaryl Scaffold (Class B)

This synthesis focuses on constructing the quaternary carbon center or the gem-diaryl terminus. A robust method involves the Heck Arylation or Conjugate Addition .

Workflow:

-

Cinnamic Ester Formation: React aryl aldehyde with Wittig reagent.

-

Conjugate Arylation: Treat the cinnamic ester with Arylboronic acid (1.5 equiv), Rh(acac)(C2H4)2 (3 mol%), and BINAP (3 mol%) in Dioxane/H2O to yield the 3,3-diarylpropanoate.

-

Reduction: Reduce the ester to the alcohol using LiAlH4 in THF (0°C to RT).

Visualization: Synthetic Logic Flow

Figure 2: Synthetic route for Class B scaffolds utilizing Rhodium-catalyzed conjugate addition.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Data

The following table summarizes the effect of scaffold modifications on receptor affinity, specifically for Muscarinic M1/M3 receptors (Class A/B) and Serotonin Transporters (Class C).

| Scaffold Class | Modification | Effect on Activity | Mechanistic Insight |

| Class A (1,1) | Increase (M1 Affinity) | "Mixed" rings optimize hydrophobic pocket fit (Pridinol-like). | |

| Class A (1,1) | Extension of alkyl chain ( | Decrease | Disrupts the "5-atom rule" for acetylcholine mimicry. |

| Class B (3,3) | Phenolic -OH on Aryl ring | Increase (M3 Affinity) | Provides H-bond donor (Critical in Tolterodine/Fesoterodine). |

| Class C (1,3) | Variable | (S)-Dapoxetine is active; stereochemistry dictates binding pocket entry. | |

| All | Conversion of OH to Ether (-OR) | Increase (Lipophilicity) | Improves BBB penetration (e.g., Fluoxetine). |

Mechanism of Action: The "Anchor" Hypothesis

In Class B scaffolds (e.g., Fesoterodine), the 3,3-diaryl moiety acts as a hydrophobic "anchor."

-

Entry: The drug enters the orthosteric binding site of the muscarinic receptor.

-

Anchoring: The two phenyl rings engage in extensive pi-pi T-shaped interactions with Tyrosine and Tryptophan residues deep in the pocket.

-

Interaction: The protonated amine (derived from the propanol) interacts with the conserved Aspartate residue. The hydroxyl group (if preserved or metabolic product) forms a crucial hydrogen bond, stabilizing the inactive receptor conformation.

References

-

Vertex AI Search. (2025). Method for preparing 3, 3- diphenyl propanol (Patent CN102643168B). Google Patents. Link

-

Yurov, K. et al. (2025). Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. ResearchGate. Link

-

Epple, R. et al. (2010).[1] Novel bisaryl substituted thiazoles and oxazoles as highly potent and selective peroxisome proliferator-activated receptor delta agonists. Journal of Medicinal Chemistry. Link

-

Xu, H. & Wolf, C. (2011).[2] Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation. Angewandte Chemie. Link

-

ChemicalBook. (2025).[3][4] 1,3-diphenylpropan-1-ol synthesis and properties. ChemicalBook. Link

Sources

- 1. Novel bisaryl substituted thiazoles and oxazoles as highly potent and selective peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation with α-keto amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Literature review of 3-(4-Aminophenyl)-1-phenylpropan-1-ol synthesis routes

The following is an in-depth technical guide on the synthesis of 3-(4-Aminophenyl)-1-phenylpropan-1-ol , designed for researchers and process chemists.

Executive Summary

This compound is a functionalized diarylpropane scaffold often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibitors) or acting as histamine receptor antagonists.

This guide details the most robust synthetic pathway: the Chalcone Route . This approach offers high atom economy, scalability, and uses readily available commodity chemicals (acetophenone and 4-nitrobenzaldehyde). The protocol is divided into three distinct unit operations to ensure chemoselectivity and minimize impurity formation, particularly the defunctionalization of the benzylic alcohol via hydrogenolysis.

Retrosynthetic Analysis

The structural disconnection of the target molecule reveals a clear path back to a chalcone precursor. The strategy relies on the sequential reduction of a highly oxidized "nitro-chalcone" intermediate.

Logic Flow

-

Target: this compound (Amino-Alcohol).

-

Precursor 1: 3-(4-Aminophenyl)-1-phenylpropan-1-one (Amino-Ketone). Transformation: Carbonyl Reduction.

-

Precursor 2: 3-(4-Nitrophenyl)-1-phenylpropan-1-one (Nitro-Ketone) OR 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Nitro-Chalcone). Transformation: Hydrogenation.

-

Starting Materials: Acetophenone + 4-Nitrobenzaldehyde.[1][2] Transformation: Claisen-Schmidt Condensation.[3]

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the diarylpropane skeleton.

Detailed Synthetic Protocols

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Nitro-chalcone). Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Acetophenone | 1.0 | Nucleophile (Ketone) |

| 4-Nitrobenzaldehyde | 1.0 | Electrophile (Aldehyde) |

| NaOH (aq, 10-20%) | 0.5 - 1.0 | Catalyst/Base |

| Ethanol (95%) | Solvent | Reaction Medium |

Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and acetophenone (12.0 g, 100 mmol) in Ethanol (100 mL).

-

Addition: Cool the mixture to ~10-15°C. Add NaOH solution (10% aq, 15 mL) dropwise over 10 minutes. The solution will darken, and a precipitate typically begins to form within 30 minutes.

-

Reaction: Stir vigorously at room temperature for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

-

Workup: Cool the reaction mixture in an ice bath (0–4°C) for 1 hour to maximize precipitation. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral pH. Wash once with cold ethanol (20 mL). Recrystallize from hot ethanol if purity is <95%.

-

Yield: Expect 70–85% of a yellow crystalline solid.

-

Checkpoint: Melting point should be approx. 142–144°C [1].

-

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group and the alkene double bond to form 3-(4-aminophenyl)-1-phenylpropan-1-one. Critical Control: Preventing the reduction of the ketone to the alcohol at this stage allows for better purification and control.

Reagents

| Reagent | Loading | Role |

| Nitro-chalcone (from Phase 1) | 1.0 equiv | Substrate |

| 10% Pd/C | 5-10 wt% | Catalyst |

| Ethyl Acetate / Ethanol (1:1) | Solvent | Medium |

| Hydrogen Gas (H₂) | 30-50 psi | Reductant |

Protocol

-

Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the Nitro-chalcone (10 g) and solvent (100 mL).

-

Catalyst Addition: Under an inert atmosphere (N₂ purge), carefully add 10% Pd/C (0.5 - 1.0 g). Safety Note: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Pressurize with H₂ to 40 psi. Agitate at room temperature.

-

Monitoring: The reaction is exothermic. Monitor H₂ uptake. The reaction typically completes in 2–6 hours.

-

TLC Check: Look for a highly polar amine spot (ninhydrin active) and disappearance of the yellow nitro compound.

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out. Rinse the pad with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Amino-Ketone . This intermediate is often used directly in Phase 3 without further purification.

Phase 3: Chemoselective Carbonyl Reduction

Objective: Reduction of the ketone to the secondary alcohol using Sodium Borohydride (NaBH₄). Why NaBH₄? It is mild and chemoselective, avoiding the risk of hydrogenolysis (cleaving the C-OH bond) which is a common side reaction when using catalytic hydrogenation for benzylic alcohols.

Reagents

| Reagent | Equiv. | Role |

| Amino-Ketone (from Phase 2) | 1.0 | Substrate |

| NaBH₄ | 0.6 - 1.0 | Hydride Source |

| Methanol | Solvent | Protic Solvent |

Protocol

-

Preparation: Dissolve the crude Amino-Ketone (approx. 8.5 g) in Methanol (80 mL). Cool to 0°C in an ice bath.

-

Reduction: Add NaBH₄ (1.4 g, ~1.0 equiv) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

-

Reaction: Remove the ice bath and stir at room temperature for 1 hour.

-

Quench: Carefully add water (20 mL) followed by 1N HCl dropwise until gas evolution ceases and pH is neutral.

-

Extraction (Critical): Since the product is an amine, it must be in the free base form to extract. Adjust pH to >10 using 1N NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Finishing: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5) to obtain This compound as an off-white solid or viscous oil.

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical intermediates and reagent changes.

Figure 2: Step-by-step reaction workflow from starting materials to final amino-alcohol.

Comparative Analysis of Routes

| Feature | Recommended Route (Chalcone/NaBH₄) | Direct Hydrogenation Route | Grignard Route |

| Steps | 3 (2 isolations) | 2 (1 isolation) | 3+ (Requires protection) |

| Chemo-selectivity | High. Separate steps for alkene/nitro and ketone allow precise control. | Low. Risk of over-reduction (hydrogenolysis) of the benzylic alcohol to propylbenzene. | Low. Free amines are incompatible with Grignards; requires protecting groups. |

| Scalability | Excellent.[4] No exotic reagents. | Good, but requires high-pressure equipment optimization. | Poor. Atom economy is lower due to protecting groups. |

| Safety | Moderate. NaBH₄ generates H₂; Nitro compounds are energetic. | Moderate. High pressure H₂ requires safety barriers. | Moderate to Low. Grignards are pyrophoric/moisture sensitive. |

Safety & Impurity Profiling

-

Nitro-Chalcone Handling: Nitro aromatic compounds can be energetic. While this specific chalcone is stable, avoid excessive heat during drying.

-

Catalyst Ignition: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always keep it wet with water or solvent and handle under inert gas (Nitrogen/Argon).

-

Benzylic Alcohol Stability: The final product contains a benzylic alcohol. In the presence of strong acids, this position is prone to dehydration (forming a styrene derivative) or nucleophilic substitution. Ensure the final workup is basic (pH > 10) to preserve the alcohol and keep the amine in the free-base form.

References

-

PubChem. (n.d.). 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one.[3][5] National Library of Medicine. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Catalytic Hydrogenation of Aromatic Rings and Ketones. Retrieved February 21, 2026, from [Link]

-

Basrah Journal of Science. (2022).[6] Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved February 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chegg.com [chegg.com]

- 3. repository.biust.ac.bw [repository.biust.ac.bw]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | C15H11NO3 | CID 14654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. basjsci.edu.iq [basjsci.edu.iq]

Chemo-Electronic Profiling of Aniline-Substituted Phenylpropanol Derivatives

Executive Summary

The aniline-substituted phenylpropanol scaffold (specifically 3-(4-aminophenyl)propan-1-ol and its regioisomers) represents a bifunctional "privileged structure" in medicinal chemistry. It serves as a critical intermediate for

This guide addresses the primary synthetic challenge of this scaffold: competing nucleophilicity . The coexistence of an electron-rich aniline nitrogen (soft nucleophile) and a primary aliphatic alcohol (hard nucleophile) creates a reactivity matrix that demands precise chemoselective control.[2][1] This document details the electronic landscape, protection strategies, and validated protocols for manipulating this scaffold without polymerization or oxidative degradation.[1]

Structural Analysis & Electronic Landscape

To successfully manipulate aniline-substituted phenylpropanols, one must quantify the electronic bias introduced by the amino group.[1]

Electronic Parameters

The amino group (

-

Hammett Constant (

): -

pKa Differential:

Reactivity Hotspots (Visualization)[1][2]

The following diagram maps the distinct reactivity zones, highlighting the competition between the Nitrogen and Oxygen centers.

Figure 1: Reactivity profile mapping the electronic divergence between the aniline nitrogen and the aliphatic oxygen.[1]

Chemoselectivity & Protection Strategies

The "N vs. O" selectivity is the defining challenge. Direct alkylation or acylation often results in mixtures.

The Hard/Soft Acid-Base (HSAB) Approach[1][2]

-

Soft Electrophiles (e.g., Alkyl halides, Michael acceptors): Preferentially react with the Aniline Nitrogen .[1]

-

Hard Electrophiles (e.g., Acyl chlorides, Silyl chlorides): Can react with both, but kinetic control often favors the Nitrogen due to higher nucleophilicity in neutral media.[1]

Strategic Protection Workflow

To modify the alcohol (e.g., Swern oxidation or Appel reaction) without destroying the amine, N-protection is mandatory.[1]

Recommended Strategy: The Boc-Carbamate Route Using tert-butyloxycarbonyl (Boc) protection renders the nitrogen non-nucleophilic and stable to basic hydrolysis, while remaining removable under acidic conditions that do not affect the alcohol.[1]

Figure 2: Step-wise protection strategy to isolate alcohol reactivity.

Validated Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable bulk material.

Protocol A: Chemoselective N-Boc Protection

Rationale: Aqueous basic conditions utilize the superior nucleophilicity of the amine while suppressing O-acylation (which is reversible in base).

Reagents:

Procedure:

-

Dissolution: Dissolve the aniline derivative in THF. Separately, dissolve

in water. Combine the two solutions (mixture will be biphasic or cloudy). -

Addition: Add

(dissolved in minimal THF) dropwise at -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Evaporate THF. Extract aqueous residue with EtOAc (

).[2] Wash organic layer with brine.[2] Dry over

Self-Validating Checkpoints:

-

TLC: The product will be significantly less polar (higher

) than the starting aniline. Stain with Ninhydrin; the starting material turns red/purple, while the N-Boc product does not stain strongly or turns faint yellow/brown.[1] -

NMR: Look for the disappearance of the broad

singlet (

Protocol B: TEMPO-Mediated Oxidation (Aldehyde Synthesis)

Rationale: Traditional Swern or Jones oxidations can be harsh.[2] The Copper/TEMPO system is highly chemoselective for primary benzylic/homobenzylic alcohols and tolerates the aniline ring (especially if N-protected).[1]

Reagents:

Procedure:

-

Catalyst Formation: Stir CuBr and Bipyridine in Acetonitrile for 15 mins (solution turns deep red/brown).

-

Addition: Add the TEMPO, NMI, and the alcohol substrate.

-

Oxidation: Stir vigorously open to the atmosphere (balloon of air or

accelerates this). Monitor by TLC.[2] -

Quench: Filter through a silica plug to remove Copper salts.[2]

Data Presentation: Oxidation Method Comparison

| Method | Yield | Chemoselectivity | Risk Factor |

| TEMPO/Cu (Aerobic) | 85-92% | High | Low (Green chemistry) |

| Swern Oxidation | 75-80% | Moderate | High (Odor, Cryogenic temps) |

| PCC/Jones | <50% | Low | High (Chromium toxicity, over-oxidation) |

| IBX | 80-85% | High | Moderate (Explosive risk dry) |

Advanced Reactivity: Cyclization Risks

Researchers must be aware of the Pictet-Spengler liability.[2] If the alcohol is oxidized to an aldehyde without N-protection, the molecule can undergo intramolecular cyclization to form tetrahydroquinoline derivatives.

-

Mechanism: The amine condenses with the pendant aldehyde to form an imine (Schiff base), which then undergoes acid-catalyzed ring closure onto the aromatic ring (ortho position).[1]

-

Prevention: Ensure N-protection (Boc/Cbz) is maintained until the aldehyde is reacted further (e.g., reductive amination or Grignard addition).[2][1]

References

-

Chemoselective Oxidation of Benzyl and Amino Alcohols. Reddy, C. B., et al. (2015).[1][3][4] ChemistryOpen. A definitive study on using Cu/TEMPO systems to oxidize alcohols in the presence of unprotected amines.

-

3-(4-Aminophenyl)-1-propanol Compound Summary. PubChem CID 131676348. Physical properties, safety data, and spectral identifiers for the core scaffold.[2][1][5] [2][1]

-

Electrophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Foundational mechanistic review of activating groups (amines) in EAS reactions.

-

pKa Values of Aniline and Derivatives.

) vs the alcohol (

Sources

- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O | CID 44891228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 3-Amino-2-(4-aminophenyl)propan-1-ol | C9H14N2O | CID 131676348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for selective protection of the aniline amine in 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Application Note: Chemoselective N-Protection of 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Part 1: Strategic Analysis & Core Challenges

1.1 The Chemoselectivity Paradox The target molecule, this compound, presents a classic competitive nucleophile scenario. It contains two reactive centers:

-

Primary Aromatic Amine (Aniline): Moderately nucleophilic (

for conjugate acid), prone to oxidation. -

Secondary Benzylic Alcohol: Weakly nucleophilic but highly sensitive to acid-catalyzed dehydration (elimination) to form the styrene derivative.

1.2 The Objective The goal is to mask the aniline nitrogen to prevent side reactions (oxidation, alkylation) during subsequent synthetic steps while leaving the benzylic hydroxyl group free.

1.3 Mechanistic Insight: Kinetic vs. Thermodynamic Control

-

Kinetic Control: Under neutral conditions, the nitrogen lone pair is more nucleophilic than the oxygen lone pair. N-acylation is kinetically favored over O-acylation.

-

Thermodynamic Risk: In the presence of strong bases (e.g., NaH) or highly reactive acylating agents with DMAP, O-acylation becomes competitive. Furthermore, O-acylated products (esters/carbonates) are generally stable.

-

Solvent Effects: Protic solvents (MeOH, EtOH, Water) can accelerate N-Boc protection of anilines via hydrogen-bond stabilization of the transition state, a phenomenon not observed with alcohols.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, evaluate the downstream chemistry requirements.

Figure 1: Strategic Decision Tree for protecting group selection based on downstream stability requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Catalyst-Free Selective N-Boc Protection (Recommended)

Rationale: This method utilizes the "Alcohol Promoted" mechanism. Methanol acts as a hydrogen-bond donor, stabilizing the zwitterionic transition state of the amine attacking the

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Solvent: Methanol (Reagent Grade) - 5 mL per mmol substrate

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino-alcohol substrate in Methanol.

-

Addition: Add

(1.1 equiv) in a single portion at room temperature ( -

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor by TLC (System: 40% EtOAc/Hexanes). The aniline spot (polar, stains yellow/orange with ninhydrin) should disappear, replaced by a less polar spot (N-Boc).

-

Time: Typically 2–4 hours.

-

Note: Do NOT add DMAP or Et3N. Bases promote O-acylation.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove Methanol.

-

The residue is often pure enough for use. If necessary, recrystallize from Hexanes/EtOAc.

-

Validation Criteria:

-

1H NMR: Appearance of a singlet (9H) at

ppm. The benzylic proton (

Protocol B: Schotten-Baumann N-Cbz Protection

Rationale: Benzyl chloroformate (

Reagents:

-

Substrate (1.0 equiv)

-

Benzyl Chloroformate (

) (1.05 equiv) -

Base:

(2.5 equiv) -

Solvent: THF / Water (1:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in THF. Add an equal volume of saturated aqueous

solution. -

Cooling: Cool the biphasic mixture to

in an ice bath. -

Addition: Add

dropwise over 15 minutes.-

Critical: Rapid addition can cause local heating and loss of selectivity.

-

-

Reaction: Stir vigorously at

for 1 hour, then allow to warm to room temperature for 1 hour. -

Workup:

-

Dilute with EtOAc. Separate phases.

-

Wash organic layer with water (

) and brine ( -

Dry over

and concentrate.

-

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Protection Methods

| Parameter | Protocol A (Boc/MeOH) | Protocol B (Cbz/Schotten-Baumann) | Protocol C (Acetic Anhydride) |

| Selectivity (N vs O) | Excellent (>98:2) | Good (90:10 if temp controlled) | Moderate (Requires careful eq.) |

| Reagent Cost | Moderate | Moderate | Low |

| Atom Economy | Low (CO2/tBuOH waste) | Low | High |

| Deprotection | Acid (TFA/HCl) | Hydrogenation ( | Harsh (Strong Acid/Base) |

| Risk to Benzylic OH | Low during protection; High during deprotection (Elimination) | Low | Low |

Troubleshooting Guide:

-

Issue: O-Acylation Observed (Mixed Carbonate Formation).

-

Cause: Presence of catalytic base (DMAP) or high temperature.

-

Remedy: Treat the crude mixture with

(1M) in THF/Water for 30 mins. The carbonate (ester-like) hydrolyzes much faster than the carbamate (N-protected), restoring the alcohol.

-

-

Issue: Benzylic Elimination (Styrene formation).

-

Cause: Acidic workup or high heat.

-

Remedy: Ensure workup is neutral. Avoid heating above

during concentration.

-

Part 5: Mechanistic Visualization

The following diagram illustrates the methanol-assisted transition state that ensures chemoselectivity in Protocol A.

Figure 2: Methanol acts as a proton shuttle, stabilizing the breakdown of the tetrahedral intermediate, accelerating amine reaction rates significantly over alcohol rates.

References

-

Vilaivan, T. (2006).[1] Alcohol-Promoted t-Butoxycarbonylation of Amines. Tetrahedron Letters, 47(38), 6739-6742.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

-

Perron, V., et al. (2009).[3][4] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[4] Synthesis, 2009(02), 283-289.

Sources

Application Note: 3-(4-Aminophenyl)-1-phenylpropan-1-ol as a Versatile Linker for Drug Design

Abstract

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in dictating the efficacy, stability, and pharmacokinetic profile of the conjugate.[1] This document provides a comprehensive guide to the application of a novel linker, 3-(4-aminophenyl)-1-phenylpropan-1-ol, for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and detailed protocols for its conjugation to therapeutic payloads and targeting moieties. Furthermore, we will delineate the essential analytical techniques for the characterization of the resulting bioconjugates, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Linkers in Drug Conjugates

Drug conjugates, such as ADCs, are a rapidly expanding class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to target cells, thereby minimizing systemic toxicity.[2][3] The architecture of these complex therapeutics comprises three key components: a targeting moiety (e.g., a monoclonal antibody), a potent pharmacological agent (the payload), and a chemical linker that covalently connects the two.[4] The linker is not merely a passive connector; its chemical nature determines the stability of the conjugate in circulation and the mechanism of payload release at the target site.[5]

Linkers can be broadly categorized as cleavable or non-cleavable.[6] Cleavable linkers are designed to release the payload in response to specific conditions within the target cell, such as changes in pH or the presence of certain enzymes.[] Non-cleavable linkers, conversely, release the payload upon lysosomal degradation of the entire conjugate.[6] The choice of linker strategy is a critical design parameter that profoundly impacts the therapeutic index of the drug conjugate.

This application note introduces this compound as a promising linker scaffold. Its structure offers several advantages:

-

Dual Functionality: The primary aromatic amine provides a versatile handle for conjugation to payloads or targeting ligands via stable amide bond formation. The secondary alcohol offers a potential site for further modification or can influence the physicochemical properties of the conjugate.

-

Defined Length and Spacing: The three-carbon chain provides a fixed distance between the conjugated molecules, which can be crucial for optimal biological activity and to overcome steric hindrance.

-

Modulatable Physicochemical Properties: The presence of both aromatic and aliphatic moieties, along with a hydroxyl group, allows for a balance of hydrophobicity and hydrophilicity, which can be fine-tuned to optimize the solubility and pharmacokinetic properties of the final conjugate.

Physicochemical Properties of this compound

While experimental data for the exact target molecule is not extensively available, we can predict its properties based on its structural components and data from similar compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₅H₁₇NO | [8] |

| Molecular Weight | 227.30 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | N/A |

| pKa (of anilinic NH₂) | Estimated to be around 4-5, typical for anilines. | [9] |

| Reactivity | The primary amine is nucleophilic and readily participates in acylation reactions. The hydroxyl group can undergo esterification or etherification. | N/A |

Synthesis of the Linker: this compound

A plausible synthetic route for this compound can be adapted from established methodologies for similar structures.[10][11] The proposed synthesis involves a two-step process starting from 3-(4-nitrophenyl)propanoic acid.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the linker molecule.

Protocol 3.1: Synthesis of this compound

Materials:

-

3-(4-nitrophenyl)propanoic acid

-

Phenylmagnesium bromide (in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 3-(4-nitrophenyl)-1-phenylpropan-1-one

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-nitrophenyl)propanoic acid (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (2.2 eq) dropwise via a syringe. The first equivalent will deprotonate the carboxylic acid, and the second will add to the resulting carboxylate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(4-nitrophenyl)-1-phenylpropan-1-one (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (excess, e.g., 4-5 eq) portion-wise. This will reduce both the ketone and the nitro group.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Conjugation of the Linker to a Carboxylic Acid-Containing Payload

The primary amine of the linker is an excellent nucleophile for forming a stable amide bond with a carboxylic acid-containing payload. Amide bond formation is a cornerstone of medicinal chemistry.[12] Common and efficient coupling reagents for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6][12]

Diagram: Amide Bond Formation Workflow

Caption: General workflow for conjugating the linker to a payload.

Protocol 4.1: EDC/NHS-Mediated Amide Coupling

Materials:

-

Payload-COOH (1.0 eq)

-

This compound (1.1 eq)

-

EDC·HCl (1.2 eq)

-

N-hydroxysuccinimide (NHS) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid-containing payload (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.

-

Add the linker, this compound (1.1 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise.[13]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Characterization of the Linker and Payload-Linker Conjugate

Thorough characterization of the synthesized linker and the subsequent payload-linker conjugate is essential to confirm its identity, purity, and stability. A combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of small molecules.[1][15] Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized linker and the payload-linker conjugate.[5][16]

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals for this compound would include multiplets in the aromatic region for the two phenyl rings, a triplet for the benzylic proton adjacent to the hydroxyl group, and multiplets for the propyl chain protons.

¹³C NMR: Provides information on the number of different types of carbon atoms. The spectrum will show distinct signals for the aromatic, aliphatic, and alcohol carbons.

Protocol 5.1.1: NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm the successful conjugation.[] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the linker and the payload-linker conjugate.[18] Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.[19][20][21]

Protocol 5.3.1: RP-HPLC Purity Analysis

Instrumentation and Columns:

-

An HPLC system with a UV detector.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Set up a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm and/or 280 nm).

-

The purity of the compound is determined by the relative area of the main peak.

Application in Antibody-Drug Conjugate (ADC) Development

The payload-linker conjugate, with its terminal hydroxyl group, can be further functionalized if necessary, or the entire construct can be conjugated to an antibody. For instance, the hydroxyl group could be activated to react with a functional group on the antibody. More commonly, the payload-linker construct is designed such that the payload itself contains a reactive site for antibody conjugation. In the context of our linker, it would typically be conjugated to a payload that already has a functionality for attachment to the antibody (e.g., a maleimide group for reaction with reduced cysteines on the antibody).

The characterization of the final ADC is a complex process that involves techniques to determine the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the stability of the conjugate.[4][22][23][24] Techniques such as Hydrophobic Interaction Chromatography (HIC), native and denaturing LC-MS are employed for these analyses.[4][22][23]

Conclusion

The this compound linker offers a promising scaffold for the development of novel drug conjugates. Its straightforward synthesis, versatile chemical handles, and defined structural properties make it an attractive candidate for researchers in drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis, conjugation, and characterization of this linker and its derivatives, facilitating its adoption in the design of next-generation targeted therapeutics.

References

-

Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

-

Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]

-

Phenomenex. (2025, February 7). Native RP-LC-HRMS Method for Antibody-Drug Conjugates. Retrieved from [Link]

-

AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

Waters Corporation. (2015, June 19). Advanced characterization of antibody-drug conjugates by LC-MS. Retrieved from [Link]

-

SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-(4-aminophenyl)-1-phenyl-. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ACS Publications. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

-

PubMed. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Retrieved from [Link]

-

ACS Publications. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Retrieved from [Link]

-

Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

-

EPA. (2025, October 15). 3-(3-aminophenyl)propan-1-ol Properties. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ACS Publications. (2016, May 31). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Retrieved from [Link]

-

ResearchGate. (2021, October 3). (PDF) In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Retrieved from [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 2. 1-Propanone, 3-(4-aminophenyl)-1-phenyl- | C15H15NO | CID 12263037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 8. PubChemLite - this compound (C15H17NO) [pubchemlite.lcsb.uni.lu]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. growingscience.com [growingscience.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Hoye Research Group [hoye.chem.umn.edu]

- 17. researchgate.net [researchgate.net]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. criver.com [criver.com]

- 23. Native RP-LC-HRMS Method for Antibody-Drug Conjugates Phenomenex [phenomenex.com]

- 24. bioanalysis-zone.com [bioanalysis-zone.com]

Preparation of pharmaceutical intermediates using amino-phenylpropanol scaffolds

The following guide details the strategic preparation of pharmaceutical intermediates utilizing amino-phenylpropanol scaffolds. This document focuses on two high-value applications: the synthesis of Chiral Oxazolines (critical heterocyclic intermediates/ligands) and the Myers’ Asymmetric Alkylation (using the scaffold as a chiral auxiliary).[1]

Executive Summary & Scaffold Architecture

Amino-phenylpropanol scaffolds, specifically (1S,2R)-Norephedrine and (1S,2S)-Pseudoephedrine , are privileged structures in medicinal chemistry. Their rigid backbone and specific stereochemical arrays (erythro vs. threo) allow them to function as:

-

Chiral Directors: Inducing stereochemistry in attached substrates (e.g., Myers' alkylation).

-

Heterocyclic Precursors: Cyclizing to form 2-oxazolines, which serve as bioisosteres for esters/amides or as ligands (BOX/PyBOX) in asymmetric catalysis.

Stereochemical Criticality

The success of these protocols depends entirely on the starting diastereomer.

-

Norephedrine (1S, 2R): Erythro configuration. Preferred for Oxazoline synthesis due to the geometric requirements for ring closure (minimizing steric clash between the phenyl and methyl groups in the transition state).

-

Pseudoephedrine (1S, 2S): Threo configuration. Preferred for Auxiliary chemistry (Myers' alkylation) because it forms a highly ordered, stable enolate aggregate that blocks one face of the molecule.

Strategic Workflow Visualization

Figure 1: Dual-pathway utilization of amino-phenylpropanol scaffolds for heterocyclic synthesis (Path A) and asymmetric induction (Path B).

Protocol A: Synthesis of Chiral Oxazoline Intermediates

Objective: Preparation of (4S,5R)-4-methyl-5-phenyl-2-substituted-oxazoline. Mechanism: Zinc(II)-catalyzed condensation of nitriles with amino alcohols. This method avoids harsh dehydrating agents (like SOCl₂) that can racemize sensitive substrates.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| (1S,2R)-Norephedrine | 1.0 | Chiral Scaffold |

| Aryl/Alkyl Nitrile (R-CN) | 1.2 | Electrophile |

| Zinc Chloride (ZnCl₂) | 0.05 (5 mol%) | Lewis Acid Catalyst |

| Chlorobenzene (PhCl) | Solvent | High-boiling solvent |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, charge (1S,2R)-norephedrine (10 mmol) and the corresponding nitrile (12 mmol).

-

Catalyst Addition: Add anhydrous ZnCl₂ (0.5 mmol). Note: ZnCl₂ is hygroscopic; handle in a glovebox or weigh quickly.

-

Solvation: Add Chlorobenzene (30 mL). The high boiling point (131°C) is necessary to drive the reaction.

-

Reflux: Heat the mixture to reflux (approx. 135°C oil bath) for 24–36 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 3:1). The amino alcohol spot (polar, near baseline) should disappear, replaced by a less polar oxazoline spot.

-

Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove zinc salts.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (neutral alumina is preferred over silica to prevent ring opening, though silica often works if the eluent contains 1% Et₃N).

Validation:

-

¹H NMR (CDCl₃): Look for the doublet at ~5.3 ppm (J = ~7-8 Hz) corresponding to the C5 proton of the oxazoline ring. The absence of the N-H broad singlet confirms cyclization.

Protocol B: Myers’ Asymmetric Alkylation

Objective: Using (1S,2S)-Pseudoephedrine as a chiral auxiliary to synthesize alpha-chiral carboxylic acids (e.g., Ibuprofen analogs or amino acid precursors). Scientific Basis: The reaction relies on the formation of a rigid, chelated lithium enolate. The presence of Lithium Chloride (LiCl) is non-negotiable; it breaks up LDA aggregates and facilitates the formation of a reactive monomeric enolate species.

Reaction Mechanism Visualization

Figure 2: Mechanistic flow of the Myers' alkylation. LiCl is critical for solubilizing the enolate and enhancing reaction kinetics.

Detailed Protocol

Safety Note: Pseudoephedrine is a regulated precursor (List I chemical in many jurisdictions). Ensure full compliance with local DEA/regulatory bodies before procurement.

Phase 1: Acylation (Scaffold Attachment)[8]

-

Dissolve (1S,2S)-pseudoephedrine (1.0 equiv) in THF.

-

Add Triethylamine (1.2 equiv).

-

Add the Acid Anhydride (e.g., Propionic anhydride) (1.1 equiv) at 0°C.

-

Stir at RT for 1 hour. Quench with water, extract with EtOAc.[6] Recrystallize the resulting amide. This amide is the "Myers' Auxiliary".

Phase 2: Asymmetric Alkylation

-

Drying: Flame-dry a 3-neck flask under Argon.

-

LiCl Preparation: Add anhydrous LiCl (6.0 equiv) to the flask. Crucial: Flame-dry the LiCl under vacuum again to ensure absolute dryness.

-

Amide Addition: Add the Pseudoephedrine Amide (1.0 equiv) and dissolve in dry THF (0.2 M). Cool to -78°C.[5]

-

Base Addition: Add LDA (Lithium Diisopropylamide, 2.1 equiv) dropwise via syringe.

-

Why 2.1 equiv? The first equivalent deprotonates the hydroxyl group (forming the alkoxide); the second deprotonates the alpha-carbon (forming the enolate).

-

-

Enolization: Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C. This thermal cycling ensures complete enolate formation.

-

Alkylation: Add the Alkyl Halide (1.5 equiv) slowly. Stir at -78°C for 2 hours, then slowly warm to 0°C.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[6]

Phase 3: Hydrolysis (Scaffold Removal)

-

Reflux the alkylated amide in 1:1 Dioxane/H₂SO₄ (1M) or use NaOH for basic hydrolysis depending on substrate stability.

-

Recover the pseudoephedrine (up to 90% recovery is possible) by extraction at high pH.

Analytical Validation (QC)

To ensure the integrity of the intermediate, the following parameters must be met:

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18, MeCN/H₂O) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | > 98% ee (Enantiomeric Excess) |

| Identity | ¹H NMR (500 MHz) | Conformational lock confirming oxazoline ring or amide rotamer.[7] |

| Residual Solvent | GC-Headspace | < Limit (e.g., PhCl < 360 ppm) |

Troubleshooting Note: If low diastereoselectivity is observed in Protocol B, the culprit is almost always wet LiCl . The LiCl must be flame-dried immediately prior to use. Commercial "anhydrous" LiCl absorbs moisture rapidly upon opening.

References

-

Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496-6511. Link

-

Bolm, C., et al. "Synthesis of Chiral Oxazolines: A Zinc-Catalyzed Reaction of Nitriles with Amino Alcohols." Journal of Organic Chemistry, 2005, 70(17), 6930-6932. Link

-

Garg, P., et al. "Copper-NHC Complex Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Amino Alcohols."[4] Journal of Organic Chemistry, 2014, 79(18), 8668-8677. Link

-

Kumagai, N., et al. "Efficient Synthesis of Chiral Oxazolines from Amino Alcohols and Carboxylic Acids." Angewandte Chemie International Edition, 2008, 47, 7673. Link

Sources

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Oxazoline synthesis [organic-chemistry.org]

- 5. journals.najah.edu [journals.najah.edu]

- 6. mdpi.com [mdpi.com]

- 7. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 8. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Oxidative Degradation of the Aniline Moiety in 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Welcome to the technical support center for handling and preserving the integrity of aniline-containing compounds. This guide is specifically designed for researchers, scientists, and drug development professionals working with sensitive molecules like 3-(4-Aminophenyl)-1-phenylpropan-1-ol. The primary focus is to provide a deep understanding of the causes of oxidative degradation of the aniline moiety and to offer robust, field-proven strategies for its prevention.

The 4-aminophenyl group, a simple aniline derivative, is a common structural motif in medicinal chemistry. However, its utility is often challenged by its inherent susceptibility to oxidation. The amino group (-NH₂) is a potent electron-donating group, which makes the aromatic ring electron-rich and thus highly prone to oxidation.[1][2] This degradation is not merely a cosmetic issue; it leads to the formation of a complex mixture of colored impurities, including nitrobenzenes, benzoquinones, and polymeric species, which can compromise sample purity, reduce yields, and introduce potentially toxic byproducts.[1][2][3] This guide will equip you with the knowledge and protocols to mitigate these risks effectively.

Section 1: Understanding the Degradation Pathway

The oxidation of aniline is a complex process that can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the reaction medium.[2][4] While the precise mechanism can vary, it often proceeds through radical intermediates. The initial step typically involves the loss of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions to produce a cascade of colored and often insoluble byproducts.

Caption: Conceptual pathway of aniline moiety oxidation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

| Issue | Question | Analysis & Solution |

| Severe Discoloration | My reaction solution turned dark brown/black upon adding a reagent or upon heating. What is happening? | This is a classic indicator of extensive aniline oxidation.[1][2] The dark color is due to the formation of highly conjugated systems, such as polyaniline or quinone-based structures. Immediate Actions: 1. Stop the reaction if possible. Continuing will likely lead to a complex, inseparable mixture. 2. Re-evaluate your setup. The most common culprit is oxygen. Immediately implement strategies for atmospheric control as detailed in Protocol 1 . 3. Check Reagent Purity. Your starting material, solvents, or reagents may be contaminated with oxidizing agents (e.g., peroxides in old THF, metal impurities). Use freshly purified solvents and high-purity reagents. |

| Persistent, Low-Level Degradation | I'm working under a nitrogen blanket, but my TLC still shows minor, colored spots forming over time. What am I missing? | While a nitrogen blanket is good, it may not be sufficient to eliminate all oxygen. Potential Causes & Solutions: 1. Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen. You must use properly degassed solvents (via sparging, freeze-pump-thaw, or sonication). 2. Headspace Purging: Ensure the reaction vessel was thoroughly purged with inert gas before adding reagents. A simple blanket on top may not displace all the air initially present. 3. Catalytic Metals: Trace amounts of metal ions (e.g., from spatulas, catalysts, or reagents) can catalyze oxidation. Consider using a metal chelator like EDTA in trace amounts if compatible with your chemistry. 4. Consider an Antioxidant: For long reactions or storage, adding a sacrificial antioxidant can be highly effective. See Protocol 2 . |

| Complex Product Mixture & Low Yield | My final product is difficult to purify, with many closely-related impurities, and the yield is poor. Could this be oxidation? | Yes. Oxidation does not produce a single byproduct but rather a family of related compounds, leading to the purification challenges you describe.[1][3] Diagnostic & Strategic Actions: 1. Analytical Confirmation: Use LC-MS or GC-MS to analyze the crude product.[5][6] Look for masses corresponding to the addition of oxygen atoms (M+16, M+32) or dimerization. 2. Employ a Protecting Group: If your planned synthesis involves harsh (oxidizing, strongly acidic/basic) conditions, an inert atmosphere alone will not be enough. The most robust solution is to temporarily protect the aniline's amino group. This strategy prevents its participation in side reactions entirely. See Protocol 3 for a reliable method. |

| Choosing a Strategy | How do I decide between using an inert atmosphere, an antioxidant, or a protecting group? | The choice depends on the stability of your molecule and the reaction conditions. 1. Inert Atmosphere (Baseline): This should be your default for all reactions involving anilines. It is the simplest and most fundamental preventative measure. 2. Antioxidant (For Mild Conditions/Storage): Add an antioxidant if you are performing a long reaction under mild conditions (e.g., stirring at room temperature for >12 hours) or for long-term storage of the compound. 3. Protecting Group (For Harsh Conditions): Use a protecting group when the subsequent reaction steps involve strong oxidants, electrophiles, or conditions known to degrade anilines. This provides the most complete protection. |

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key preventative strategies.

Protocol 1: Establishing an Inert Atmosphere

This protocol describes the use of a Schlenk line to rigorously exclude oxygen from a reaction.

-

Vessel Preparation: Dry the reaction flask and stir bar in an oven (>100 °C) and allow to cool in a desiccator.

-

Assembly: Quickly assemble the flask with a condenser (if needed) and a rubber septum or stopcock. Connect the assembly to the dual-manifold Schlenk line via flexible tubing.

-

Purging Cycle:

-

Carefully open the flask to the vacuum manifold to evacuate the air.

-

Close the connection to the vacuum and gently open the connection to the inert gas (Nitrogen or Argon) manifold to backfill the flask.

-

Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric oxygen has been removed.

-

-

Reagent Addition:

-

Add dry, degassed solvents and liquid reagents via a gas-tight syringe through the septum.

-

Add solid reagents under a positive flow of inert gas (quickly removing the stopper and adding the solid while inert gas flows out, preventing air entry).

-

-

Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil or mercury bubbler.

Protocol 2: Use of Antioxidants

Antioxidants act as radical scavengers, reacting with and neutralizing oxidative species more readily than your compound of interest.[7]

-

Selection: Choose an appropriate antioxidant. Butylated hydroxytoluene (BHT) is a common, inexpensive choice. For other applications, hindered amines or other phenolic antioxidants may be suitable.[7][8]

-

Addition: Add the antioxidant to your reaction mixture at the beginning of the experiment.

-

Removal: Most antioxidants can be removed during standard silica gel column chromatography.

| Antioxidant | Class | Typical Concentration (mol%) | Notes |

| BHT (Butylated hydroxytoluene) | Hindered Phenol | 0.1 - 1.0 | Effective radical scavenger. Volatile and generally easy to remove. |

| Vitamin E (α-tocopherol) | Phenolic | 0.1 - 1.0 | Natural, effective antioxidant. May be slightly less volatile than BHT.[9] |

| N,N'-diphenyl-p-phenylenediamine | Aromatic Amine | 0.5 - 2.0 | Very effective but can be more difficult to remove and may discolor the solution.[9] |

Protocol 3: Amine Protection & Deprotection Workflow

Protecting the amine as an acetanilide is a robust, cost-effective method to prevent oxidation during subsequent synthetic steps.[2][10] The protecting group can be easily removed later.

Caption: Workflow for using a protecting group strategy.

Part A: Protection via Acetylation [2]

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetanilide.

Part B: Deprotection via Hydrolysis

-

Setup: Dissolve the protected acetanilide in a mixture of ethanol and aqueous acid (e.g., 3M HCl) or aqueous base (e.g., 6M NaOH).

-

Reaction: Heat the mixture to reflux and stir for 2-12 hours, monitoring for the disappearance of the starting material by TLC.

-

Work-up (Acidic): Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until the solution is pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Work-up (Basic): Cool the reaction mixture and extract directly with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aniline.

Section 4: Frequently Asked Questions (FAQs)

-

Q1: Why is the aniline amino group so susceptible to oxidation?

-

Q2: How does pH affect the stability of the aniline moiety?

-

A2: The pH of the medium has a significant impact on the rate of oxidation.[2][11][12] The relationship is often complex, but the oxidation rate can be maximal near the pKa of the aniline derivative (for aniline itself, pKaH ≈ 4.6).[1][2] In strongly acidic solutions (pH << pKa), the nitrogen is protonated to form an anilinium ion (-NH₃⁺). This withdraws electron density from the ring, making it much more resistant to oxidation. Conversely, alkaline conditions can also influence the reaction, sometimes promoting oxidation depending on the specific oxidant present.[11][13] The optimal pH for stability must often be determined empirically.

-

-

Q3: What are the best practices for storing this compound?

-

A3: Based on general principles for anilines, storage should be under conditions that minimize exposure to oxygen, light, and heat.[14][15] The recommended practice is to store the solid in a tightly sealed amber vial, purge the headspace with an inert gas like argon or nitrogen, and store in a cool, dark place (e.g., a refrigerator at 4°C).[14][15][16]

-

-

Q4: What analytical methods are best for detecting and quantifying degradation?

-

A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is an excellent method for both detecting and quantifying the parent compound and its degradation products.[5][6][17] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying the specific structures of volatile degradation byproducts.[6][18]

-

References

-

The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. [Link]

-

Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026). Leading Chemical Manufacturer. [Link]

-

Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Omega. [Link]

-

(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. [Link]

-

Aniline. (n.d.). Wikipedia. [Link]

-

Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation. [Link]

- Stabilized aromatic amines. (1953).

-

How does Zn dust prevent the oxidation of aniline? (2019). Quora. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2016). ResearchGate. [Link]

-

Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025). ResearchGate. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2016). RSC Publishing. [Link]

-

Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). AIP Publishing. [Link]

-